molecular formula C12H18N2O3S B8352795 4-[2-(Morpholine-4-sulfonyl)-ethyl]-phenylamine

4-[2-(Morpholine-4-sulfonyl)-ethyl]-phenylamine

Cat. No.: B8352795
M. Wt: 270.35 g/mol
InChI Key: MINISYQOVCONSD-UHFFFAOYSA-N
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Description

4-[2-(Morpholine-4-sulfonyl)-ethyl]-phenylamine is a useful research compound. Its molecular formula is C12H18N2O3S and its molecular weight is 270.35 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H18N2O3S

Molecular Weight

270.35 g/mol

IUPAC Name

4-(2-morpholin-4-ylsulfonylethyl)aniline

InChI

InChI=1S/C12H18N2O3S/c13-12-3-1-11(2-4-12)5-10-18(15,16)14-6-8-17-9-7-14/h1-4H,5-10,13H2

InChI Key

MINISYQOVCONSD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)CCC2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 370 mg (1.11 mmol) of 4-[2-(4-nitro-phenyl)-ethanesulfonyl]-morpholine (as prepared in the previous step) in MeOH (20 mL) was treated with 10% Pd/C (Degussa type E101-NE/W, Aldrich, 50% by weight water) and H2 (1 atm) at RT for 3 h. The mixture was filtered through Celite, the filter cake was washed with MeOH, and solvents were evaporated in vacuo. Silica gel chromatography of the residue on a 50-g Varian MegaBond Elut SPE column with 50-70% EtOAc-hexane afforded 103 mg (34%) of the title compound as an off-white solid: Mass spectrum (ESI, m/z): Calcd. for C12H18N2O3S, 271.1 (M+H). found 270.9.
Quantity
370 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
34%

Synthesis routes and methods II

Procedure details

2-(4-Nitro-phenyl)-ethanesulfonyl chloride (from Example 33 (A), 300 mg) was suspended in 5 mL of THF. To the stirring solution was added morpholine (1 mL) dropwise at r.t. After 5 hours the solvent was evaporated. The nitro product was purified by flash chromatography (CH2Cl2/CH3OH 10:1 v/v) and was converted to the title compound under normal hydrogenation conditions. The title compound was obtained as a yellow solid (167 mg, 52%). 1H NMR (400 MHz, CD3OD) δ (ppm): 7.01 (d, J=8.4 Hz, 2H), 6.65 (d, J=8.4 Hz, 2H), 3.72 (t, J=4.7 Hz, 4H), 3.23 (t, J=4.7 Hz, 4H), 3.11 (m, 2H), 2.98 (m, 2H).
Quantity
300 mg
Type
reactant
Reaction Step One
[Compound]
Name
Example 33 ( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Yield
52%

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